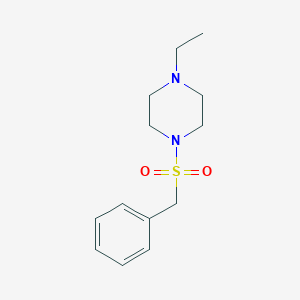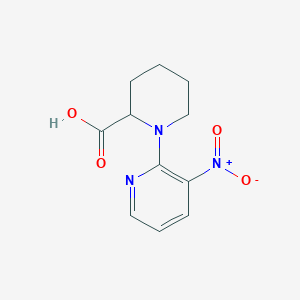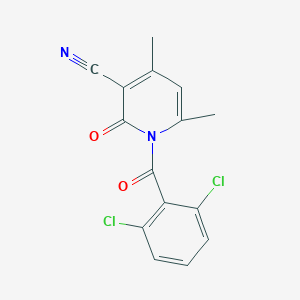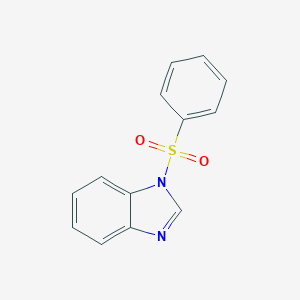![molecular formula C10H11FN2OS B239908 N-[(2-fluorophenyl)carbamothioyl]propanamide](/img/structure/B239908.png)
N-[(2-fluorophenyl)carbamothioyl]propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(2-fluorophenyl)carbamothioyl]propanamide (abbreviated as FCP) is a chemical compound that has gained attention in the field of scientific research due to its potential applications in various areas. FCP belongs to the class of carbamothioyl compounds and is synthesized using a specific method.
Scientific Research Applications
N-[(2-fluorophenyl)carbamothioyl]propanamide has been studied extensively for its potential applications in various areas of scientific research. One of the major applications of N-[(2-fluorophenyl)carbamothioyl]propanamide is in the field of cancer research. Studies have shown that N-[(2-fluorophenyl)carbamothioyl]propanamide has anti-cancer properties and can inhibit the growth of cancer cells. N-[(2-fluorophenyl)carbamothioyl]propanamide has been found to induce apoptosis (programmed cell death) in cancer cells by activating specific pathways. N-[(2-fluorophenyl)carbamothioyl]propanamide has also been studied for its potential applications in the treatment of Alzheimer's disease. Studies have shown that N-[(2-fluorophenyl)carbamothioyl]propanamide can inhibit the activity of acetylcholinesterase, an enzyme that is involved in the progression of Alzheimer's disease. N-[(2-fluorophenyl)carbamothioyl]propanamide has also been studied for its potential applications in the treatment of inflammation and pain.
Mechanism of Action
The mechanism of action of N-[(2-fluorophenyl)carbamothioyl]propanamide is not fully understood. However, studies have shown that N-[(2-fluorophenyl)carbamothioyl]propanamide exerts its effects by modulating specific pathways. N-[(2-fluorophenyl)carbamothioyl]propanamide has been found to activate the caspase pathway, which is involved in apoptosis. N-[(2-fluorophenyl)carbamothioyl]propanamide has also been found to inhibit the activity of acetylcholinesterase by binding to its active site. N-[(2-fluorophenyl)carbamothioyl]propanamide has also been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in inflammation.
Biochemical and Physiological Effects
N-[(2-fluorophenyl)carbamothioyl]propanamide has been found to have various biochemical and physiological effects. Studies have shown that N-[(2-fluorophenyl)carbamothioyl]propanamide can induce apoptosis in cancer cells by activating specific pathways. N-[(2-fluorophenyl)carbamothioyl]propanamide has also been found to inhibit the activity of acetylcholinesterase, which is involved in the progression of Alzheimer's disease. N-[(2-fluorophenyl)carbamothioyl]propanamide has also been found to inhibit the activity of COX-2, which is involved in inflammation.
Advantages and Limitations for Lab Experiments
One of the major advantages of N-[(2-fluorophenyl)carbamothioyl]propanamide is that it is a potent compound that can be used in small concentrations. N-[(2-fluorophenyl)carbamothioyl]propanamide is also stable and can be stored for long periods of time. However, one of the limitations of N-[(2-fluorophenyl)carbamothioyl]propanamide is that it is not very soluble in water, which can make it difficult to use in certain experiments. N-[(2-fluorophenyl)carbamothioyl]propanamide is also a relatively new compound and its long-term effects are not fully understood.
Future Directions
There are several future directions for research on N-[(2-fluorophenyl)carbamothioyl]propanamide. One area of research is to study the potential applications of N-[(2-fluorophenyl)carbamothioyl]propanamide in the treatment of other diseases. Another area of research is to study the mechanism of action of N-[(2-fluorophenyl)carbamothioyl]propanamide in more detail. This can help to identify new targets for drug development. Another area of research is to study the potential side effects of N-[(2-fluorophenyl)carbamothioyl]propanamide and its long-term effects. This can help to ensure the safety of N-[(2-fluorophenyl)carbamothioyl]propanamide for human use.
Conclusion
In conclusion, N-[(2-fluorophenyl)carbamothioyl]propanamide is a chemical compound that has gained attention in the field of scientific research due to its potential applications in various areas. N-[(2-fluorophenyl)carbamothioyl]propanamide is synthesized using a specific method and has been studied extensively for its potential applications in cancer research, Alzheimer's disease, and inflammation. N-[(2-fluorophenyl)carbamothioyl]propanamide exerts its effects by modulating specific pathways and has various biochemical and physiological effects. N-[(2-fluorophenyl)carbamothioyl]propanamide has several advantages and limitations for lab experiments and there are several future directions for research on N-[(2-fluorophenyl)carbamothioyl]propanamide.
Synthesis Methods
N-[(2-fluorophenyl)carbamothioyl]propanamide is synthesized using a method that involves the reaction of 2-fluoroaniline with thioisocyanate. The reaction takes place in the presence of a base and an organic solvent. The final product is obtained by recrystallization of the crude product. The chemical structure of N-[(2-fluorophenyl)carbamothioyl]propanamide is shown below:
properties
Product Name |
N-[(2-fluorophenyl)carbamothioyl]propanamide |
|---|---|
Molecular Formula |
C10H11FN2OS |
Molecular Weight |
226.27 g/mol |
IUPAC Name |
N-[(2-fluorophenyl)carbamothioyl]propanamide |
InChI |
InChI=1S/C10H11FN2OS/c1-2-9(14)13-10(15)12-8-6-4-3-5-7(8)11/h3-6H,2H2,1H3,(H2,12,13,14,15) |
InChI Key |
KZGGJWVXUJYZBA-UHFFFAOYSA-N |
SMILES |
CCC(=O)NC(=S)NC1=CC=CC=C1F |
Canonical SMILES |
CCC(=O)NC(=S)NC1=CC=CC=C1F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![4-{[(4-Fluorophenyl)sulfanyl]methyl}benzoic acid](/img/structure/B239833.png)

![4-fluoro-N-[(2-propyl-2H-tetrazol-5-yl)carbamothioyl]benzamide](/img/structure/B239839.png)






![1-[(2-Bromo-4,5-dimethylphenyl)sulfonyl]-4-methylpiperazine](/img/structure/B239863.png)
![1-[(4-Methoxy-3-methylphenyl)sulfonyl]-4-methylpiperazine](/img/structure/B239867.png)
